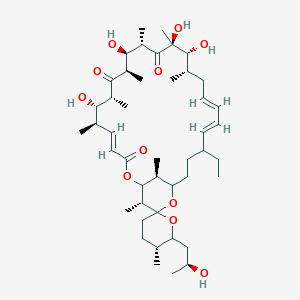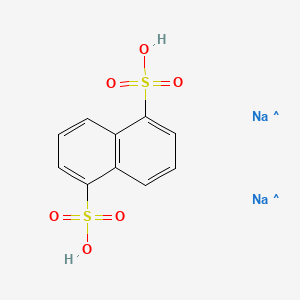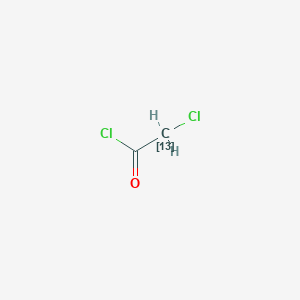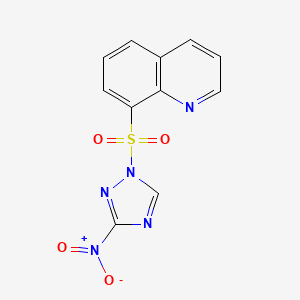
Oligomycin A, Streptomyces
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oligomycin A is a macrolide antibiotic produced by the bacterium Streptomyces diastatochromogenes. It is known for its potent inhibitory effects on mitochondrial ATP synthase, making it a valuable tool in biochemical research. The compound has a complex structure, characterized by a 26-membered lactone ring with multiple hydroxyl groups and a spiroketal moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oligomycin A is primarily obtained through fermentation of Streptomyces species. The fermentation process involves culturing the bacteria under specific conditions that promote the production of oligomycin A. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: Industrial production of oligomycin A follows similar fermentation processes but on a larger scale. Optimization of culture conditions, such as nutrient composition, pH, and temperature, is crucial to maximize yield. Downstream processing involves extraction, purification, and crystallization to obtain high-purity oligomycin A .
Análisis De Reacciones Químicas
Types of Reactions: Oligomycin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide yields 33-dehydrooligomycin A .
Common Reagents and Conditions:
Oxidation: Dimethyl sulfoxide is commonly used for oxidation reactions involving oligomycin A.
Reduction: Hydrogenation reactions can be performed using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydroxylamine.
Major Products:
Oxidation: 33-dehydrooligomycin A
Reduction: Reduced derivatives of oligomycin A
Substitution: Various substituted oligomycin derivatives
Aplicaciones Científicas De Investigación
Oligomycin A has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure and function of ATP synthase.
Biology: Employed in studies of mitochondrial function and bioenergetics.
Industry: Utilized in the development of new antibiotics and as a biochemical tool in drug discovery.
Mecanismo De Acción
Oligomycin A exerts its effects by inhibiting the proton channel (F_O subunit) of ATP synthase. This inhibition prevents the phosphorylation of ADP to ATP, thereby disrupting the production of cellular energy. The binding of oligomycin A to the c-ring of ATP synthase blocks proton translocation, leading to a significant reduction in electron flow through the electron transport chain .
Comparación Con Compuestos Similares
- Oligomycin B
- Oligomycin C
- Rutamycin B
Comparison: Oligomycin A, B, and C are chemically similar, with slight variations in their structures. All three compounds inhibit ATP synthase, but oligomycin A is often preferred in research due to its higher potency and specificity. Rutamycin B, another related macrolide, shares similar inhibitory properties but differs in its molecular structure .
Oligomycin A stands out due to its unique spiroketal moiety and its potent inhibitory effects on ATP synthase, making it a valuable tool in various fields of scientific research.
Propiedades
Fórmula molecular |
C45H74O11 |
|---|---|
Peso molecular |
791.1 g/mol |
Nombre IUPAC |
(4E,5'R,6R,7S,8R,10R,11R,12S,14S,15R,16S,18E,20E,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31+,32+,33-,34?,35?,36?,38+,40-,41?,42-,44+,45?/m1/s1 |
Clave InChI |
MNULEGDCPYONBU-VVXVDZGXSA-N |
SMILES isomérico |
CCC\1CCC2[C@@H](C([C@H](C3(O2)CC[C@H](C(O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES canónico |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)



![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)


![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)


![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)

